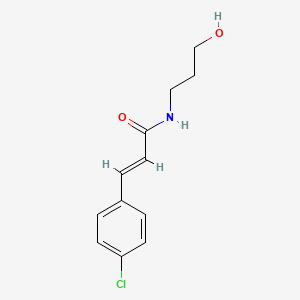
4-Chloro-N-(3-hydroxypropyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-hydroxypropyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family This compound is characterized by the presence of a chloro group at the 4-position of the cinnamamide backbone and a hydroxypropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cinnamamide double bond can be reduced to form saturated amides.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted cinnamamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Potential use in the treatment of infections caused by Helicobacter pylori.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Chloro-N-(3-hydroxypropyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparaison Avec Des Composés Similaires
N-(3-hydroxypropyl)cinnamamide: Lacks the chloro group but shares the hydroxypropyl substitution.
N-(2-hydroxyethyl)cinnamamide: Similar structure with a shorter hydroxyalkyl chain.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains additional functional groups that enhance its biological activity.
Uniqueness: 4-Chloro-N-(3-hydroxypropyl)cinnamamide is unique due to the presence of both the chloro and hydroxypropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
43196-33-4 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+ |
Clé InChI |
IBPICLCQJXBWSS-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


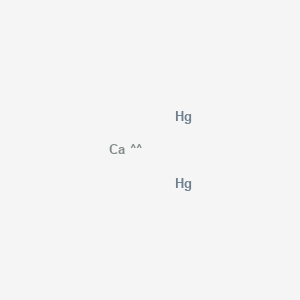

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
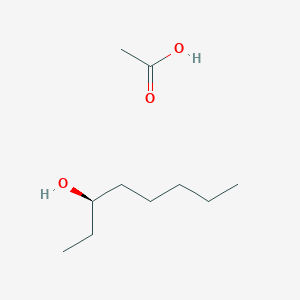
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
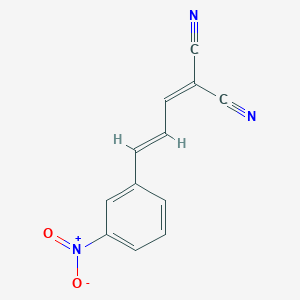
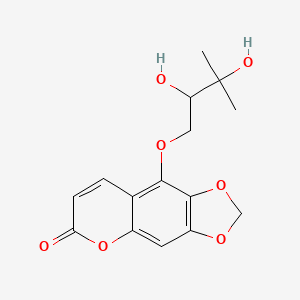
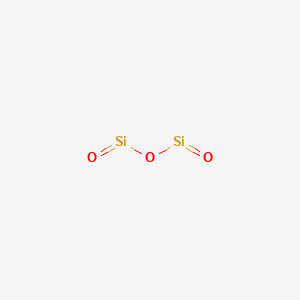
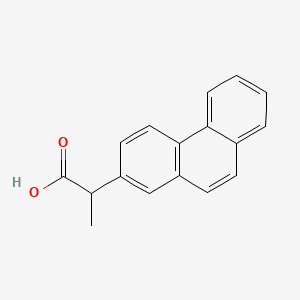
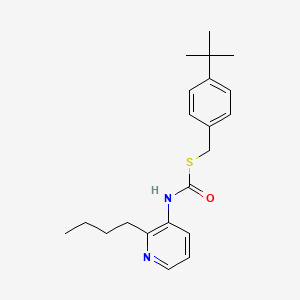
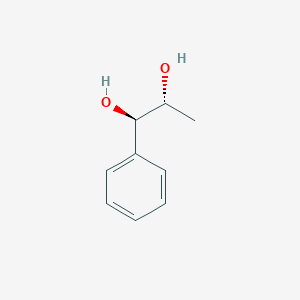
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
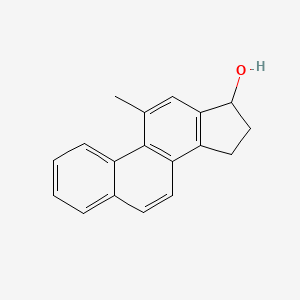
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
